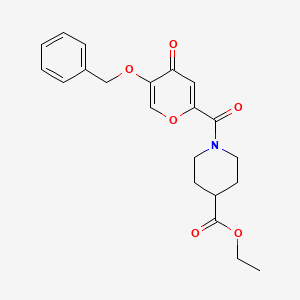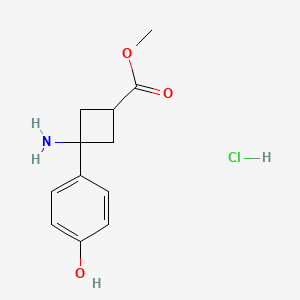![molecular formula C11H13NO4S B2698180 Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate CAS No. 1797665-96-3](/img/structure/B2698180.png)
Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate, also known as MMPP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MMPP is a pyridine-based compound that has a carbonyloxy group and a methylsulfanyl group attached to it.
Wirkmechanismus
The mechanism of action of Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the bacterial, fungal, and cancer cells. Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate has been reported to inhibit the activity of DNA gyrase and topoisomerase IV in bacteria, which are essential for DNA replication and cell division. Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate has also been shown to inhibit the activity of histone deacetylase (HDAC) in cancer cells, which leads to the induction of apoptosis.
Biochemical and Physiological Effects:
Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate has been shown to have various biochemical and physiological effects on cells. It has been reported to cause DNA damage, oxidative stress, and changes in gene expression. Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate has also been shown to affect the membrane potential and permeability of bacterial and fungal cells. In cancer cells, Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate has been shown to induce cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate has also been shown to have low toxicity to mammalian cells, making it a safe compound to work with. However, Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate also has a short half-life in vivo, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate. One possible direction is to investigate its potential as a therapeutic agent for bacterial and fungal infections. Another direction is to study its mechanism of action in more detail, to better understand how it affects cells. Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate could also be studied in combination with other compounds, to determine if it has synergistic effects. Finally, Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate could be modified to improve its solubility and bioavailability, to increase its potential as a therapeutic agent.
Synthesemethoden
The synthesis method of Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate. This synthesis method has been reported in the literature and has been used by many researchers to obtain Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate for their experiments.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate has been studied for its potential applications in various fields of scientific research. It has been reported to have antimicrobial, antifungal, and anticancer properties. Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate has also been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(1-methoxy-1-oxopropan-2-yl) 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-7(10(13)15-2)16-11(14)8-5-4-6-12-9(8)17-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZIYXMKYOCJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC(=O)C1=C(N=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

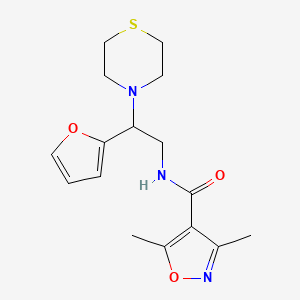
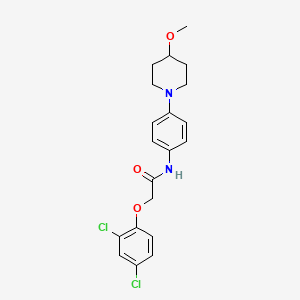

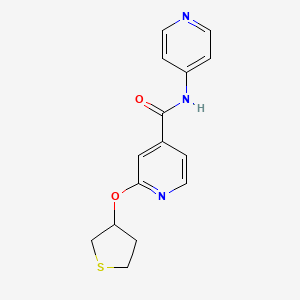
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2698105.png)
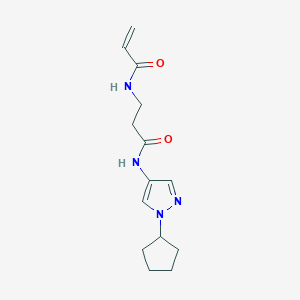
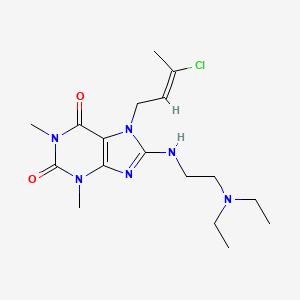
![(E)-1-[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride](/img/structure/B2698109.png)
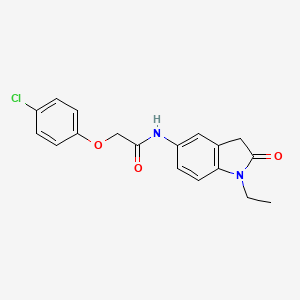
![4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B2698114.png)
![2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetonitrile](/img/structure/B2698115.png)
![5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2698118.png)
